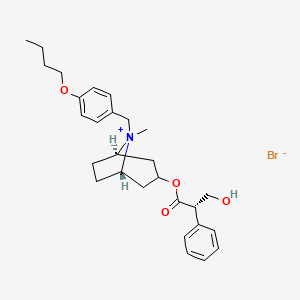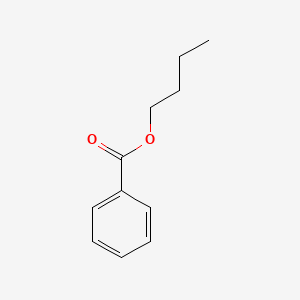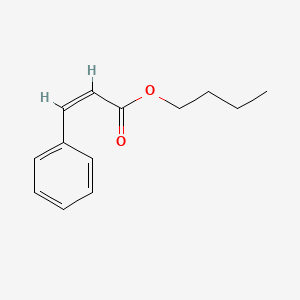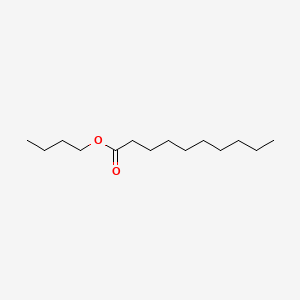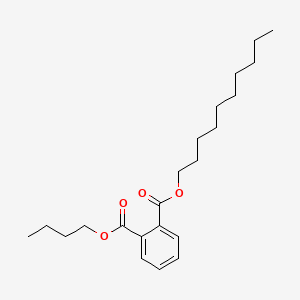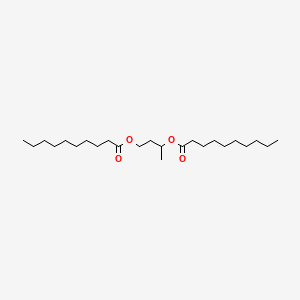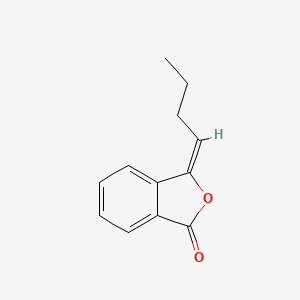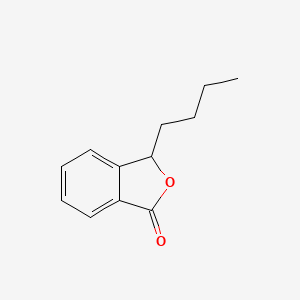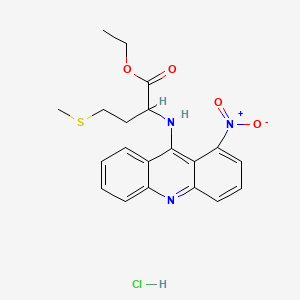
L-Methionine, N-(1-nitro-9-acridinyl)-, ethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C 881 is a raw testosterone propionate material.
Scientific Research Applications
Enzymatic Synthesis and Characterization
- L-Methionine ethyl ester has been used in enzymatic synthesis to create water-insoluble oligomers. These oligomers can be converted into water-soluble derivatives, which consist mainly of octamers with low amounts of heptamer or hexamer. This process demonstrates the potential for synthesizing optically pure and monodisperse oligomers of α-amino acids (Jost, Brambilla, Monti, & Luisi, 1980).
Corrosion Inhibition
- Ethyl ester hydrochloride of L-methionine has been found to be effective in inhibiting mild steel corrosion in acidic environments. Polymers derived from this compound form a protective film on the metal surface, preventing further corrosion. This application demonstrates the compound's potential in industrial corrosion protection (Mazumder, Goni, Ali, & Nazal, 2018).
Fluorescent Sensor Development
- L-Methionine ethyl ester hydrochloride has been involved in the development of a pillar[5]arene-based fluorescent sensor for the sensitive detection of L-Met (L-Methionine). This demonstrates its potential use in sensitive and selective biochemical detection mechanisms (Yang et al., 2020).
Protein Synthesis and Modification
- L-Methionine ethyl ester hydrochloride has been utilized in the enzymatic modification of proteins. Methionine-enriched polypeptides were produced from milk protein and L-methionine ethyl ester hydrochloride, highlighting its role in protein synthesis and modification (Hajós, Notzold, Halasz, & Ludwig, 1990).
Metal Complex Studies
- The compound has been studied in the context of reactions with platinum(II) and palladium(II), exploring its interaction with metals and potential applications in bioinorganic chemistry (Norman, Ranford, & Sadler, 1992).
properties
CAS RN |
75106-53-5 |
|---|---|
Product Name |
L-Methionine, N-(1-nitro-9-acridinyl)-, ethyl ester, monohydrochloride |
Molecular Formula |
C20H22ClN3O4S |
Molecular Weight |
435.9 g/mol |
IUPAC Name |
ethyl 4-methylsulfanyl-2-[(1-nitroacridin-9-yl)amino]butanoate;hydrochloride |
InChI |
InChI=1S/C20H21N3O4S.ClH/c1-3-27-20(24)16(11-12-28-2)22-19-13-7-4-5-8-14(13)21-15-9-6-10-17(18(15)19)23(25)26;/h4-10,16H,3,11-12H2,1-2H3,(H,21,22);1H |
InChI Key |
VYCXXKLGPGUPIT-NTISSMGPSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCSC)NC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].Cl |
SMILES |
CCOC(=O)C(CCSC)NC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].Cl |
Canonical SMILES |
CCOC(=O)C(CCSC)NC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
C 881; C-881; C881; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



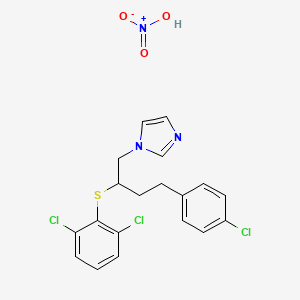
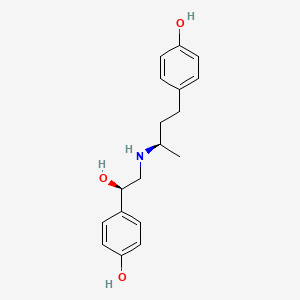
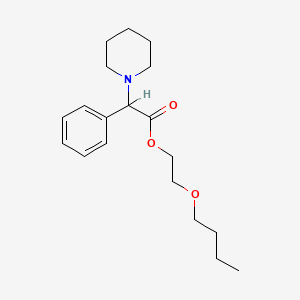
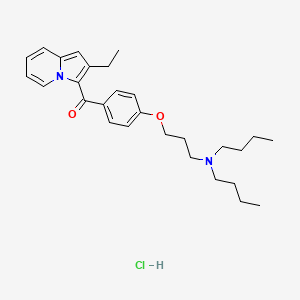
![alpha-[1-(tert-Butylamino)ethyl]-2,5-dimethoxybenzyl alcohol hydrochloride](/img/structure/B1668112.png)
